Here are its key applications in scientific research:
Boc-Cys(StBu)-OH is a valuable building block for the construction of peptides containing the amino acid cysteine (Cys). The "Boc" and "StBu" groups are protecting groups that prevent unwanted reactions during peptide synthesis. The "Boc" group protects the amino group (NH2) of the cysteine, while the "StBu" group protects the thiol group (SH). Both protecting groups can be selectively removed under specific conditions to allow for controlled formation of peptide bonds.
This controlled approach to peptide synthesis is crucial for the development of various research tools and potential therapeutics, including:
Beyond peptide synthesis, Boc-Cys(StBu)-OH can be used in various chemical biology studies due to the unique properties of the cysteine side chain.
Boc-Cys(StBu)-OH, also known as Boc-S-tert-butylmercapto-L-cysteine or Boc-Cys(tButhio)-OH, is a synthetically derived amino acid building block commonly used in peptide synthesis [, ]. It belongs to a class of protected amino acids where the amino group (NH2) is masked by a tert-butyloxycarbonyl (Boc) protecting group, while the thiol group (SH) is protected by a tert-butyl (StBu) group []. This selective protection allows for the controlled formation of peptide bonds during peptide synthesis.
The significance of Boc-Cys(StBu)-OH lies in its ability to incorporate the cysteine amino acid into peptides while maintaining its unique properties. Cysteine plays a crucial role in protein structure and function due to its reactive thiol group, which can form disulfide bridges with other cysteine residues, contributing to protein folding and stability. By utilizing Boc-Cys(StBu)-OH, researchers can introduce cysteine into peptides while ensuring the thiol group remains unreactive until deprotection steps are performed later in the synthesis process. This allows for the formation of complex peptide structures with defined disulfide linkages.
The key features of Boc-Cys(StBu)-OH's molecular structure include:
It's important to note the chirality of the α-carbon. Naturally occurring cysteine is L-cysteine, and Boc-Cys(StBu)-OH typically refers to the L-isomer, which is crucial for proper protein function.
Boc-Cys(StBu)-OH participates in several key reactions during peptide synthesis:
Example (peptide bond formation between Boc-Cys(StBu)-OH and Glycine):
Boc-Cys(StBu)-OH + H-Gly-OH → Boc-Cys(StBu)-Gly-OH + H2O